Cinacalcet hydrochloride, also known by its brand names Sensipar and Mimpara, is a calcimimetic medication used to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma. [] Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR). []
(R)-Cinacalcet-D3 is a deuterated form of cinacalcet, a compound that acts as an allosteric activator of the calcium-sensing receptor. This compound is primarily utilized in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease undergoing dialysis. The chemical structure of (R)-Cinacalcet-D3 is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, enhancing its stability and metabolic profile.
(R)-Cinacalcet-D3 is derived from cinacalcet, which was initially developed for its ability to regulate calcium levels in the body. The compound can be synthesized through various chemical processes that involve the introduction of deuterium into the molecular structure. This modification aims to improve pharmacokinetics and reduce the likelihood of metabolic degradation.
(R)-Cinacalcet-D3 falls under the classification of calcimimetics, a group of compounds that modulate calcium homeostasis by influencing calcium-sensing receptors. It is specifically categorized as a synthetic organic compound with a molecular formula of and a molecular weight of approximately 396.89 g/mol .
The synthesis of (R)-Cinacalcet-D3 involves several key steps:
The synthesis process can be complex, often requiring precise control over reaction conditions such as temperature, pressure, and the presence of solvents. Advanced techniques like chiral chromatography are utilized to ensure the desired enantiomeric purity and isotopic labeling .
(R)-Cinacalcet-D3 features a complex molecular structure that includes:
The presence of deuterium atoms is critical for distinguishing it from non-deuterated forms during analytical assessments.
The structural formula can be represented as follows:
This formula indicates the presence of three deuterium atoms, contributing to its unique properties compared to standard cinacalcet.
(R)-Cinacalcet-D3 participates in various chemical reactions typical for organic compounds, including:
The reactivity profile of (R)-Cinacalcet-D3 is influenced by its functional groups, particularly the trifluoromethyl group, which can enhance electrophilicity and influence reaction pathways .
The primary mechanism through which (R)-Cinacalcet-D3 exerts its pharmacological effects involves:
Clinical studies have demonstrated that (R)-Cinacalcet-D3 effectively reduces parathyroid hormone levels in patients with secondary hyperparathyroidism .
(R)-Cinacalcet-D3 is primarily used in scientific research and clinical applications related to:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2